molecular formula C14H20BrNO3 B13507544 (R)-Tert-butyl (1-(2-bromo-4-methoxyphenyl)ethyl)carbamate

(R)-Tert-butyl (1-(2-bromo-4-methoxyphenyl)ethyl)carbamate

Cat. No.: B13507544
M. Wt: 330.22 g/mol
InChI Key: LXWJGLJWHNMWAD-SECBINFHSA-N
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Description

tert-Butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate brominated and methoxylated phenyl ethyl derivative. The reaction is often catalyzed by palladium and requires specific conditions such as the presence of a base like cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agent.

    Hydrolysis: The primary amine and carbon dioxide.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine: The compound’s unique structure makes it a candidate for research in drug development. It can be used to study the interactions of carbamate derivatives with biological targets, potentially leading to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and methoxyphenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate is unique due to the combination of its functional groups, which provide a distinct reactivity profile

Properties

Molecular Formula

C14H20BrNO3

Molecular Weight

330.22 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)11-7-6-10(18-5)8-12(11)15/h6-9H,1-5H3,(H,16,17)/t9-/m1/s1

InChI Key

LXWJGLJWHNMWAD-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)OC)Br)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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